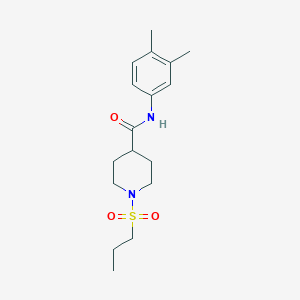![molecular formula C17H15N3O2S B5339640 N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)
N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide, commonly known as PBB, is a small molecule that has gained significant attention in recent times due to its potential applications in scientific research. PBB belongs to the class of benzothiazoles and has a molecular weight of 342.4 g/mol.
Mécanisme D'action
The mechanism of action of PBB is not fully understood. However, studies have suggested that PBB may inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and transcription. PBB may also induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PBB has been shown to possess several biochemical and physiological effects. PBB has been reported to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. PBB has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, PBB has been shown to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Avantages Et Limitations Des Expériences En Laboratoire
PBB has several advantages for use in lab experiments. PBB is a small molecule, making it easy to synthesize and modify. PBB is also stable under various conditions, making it suitable for use in various assays. However, PBB has some limitations for use in lab experiments. PBB may exhibit cytotoxicity at high concentrations, making it difficult to use in cell-based assays. Additionally, PBB may exhibit non-specific binding to proteins, leading to false-positive results in certain assays.
Orientations Futures
There are several future directions for the use of PBB in scientific research. PBB has shown promising results in the treatment of cancer, and further studies are needed to determine its efficacy and safety in clinical trials. Additionally, PBB has potential applications in the development of new antimicrobial and antiviral agents. Further studies are also needed to determine the mechanism of action of PBB and its potential interactions with other molecules in biological systems.
Méthodes De Synthèse
PBB can be synthesized using several methods, including the reaction of 2-aminobenzothiazole and propionyl chloride in the presence of a base, such as sodium hydroxide, or by the reaction of 2-aminobenzothiazole and propionic anhydride in the presence of a catalyst, such as triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final product, PBB.
Applications De Recherche Scientifique
PBB has been extensively used in scientific research due to its potential applications in various fields. PBB has been shown to possess antitumor, antimicrobial, and antiviral properties, making it a promising candidate for drug development. Additionally, PBB has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems.
Propriétés
IUPAC Name |
N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-15(21)20-17-19-13-9-8-12(10-14(13)23-17)18-16(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGCMIVLMZVBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide](/img/structure/B5339559.png)
![1-(4-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5339567.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5339575.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5339580.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isobutyryl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5339588.png)


![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
![N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339616.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)
![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339652.png)
![N-(2-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339654.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)